molecular formula C14H13NO2 B2564079 2-Phenyl-3-(pyridin-2-yl)propanoic acid CAS No. 39077-70-8

2-Phenyl-3-(pyridin-2-yl)propanoic acid

Cat. No.: B2564079
CAS No.: 39077-70-8
M. Wt: 227.263
InChI Key: NFTPZFXXVNZGAD-UHFFFAOYSA-N
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Description

2-Phenyl-3-(pyridin-2-yl)propanoic acid is an organic compound that features both phenyl and pyridinyl groups attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-3-(pyridin-2-yl)propanoic acid typically involves the reaction of a phenyl-substituted compound with a pyridinyl derivative under controlled conditions. One common method involves the use of a Grignard reagent, where phenylmagnesium bromide reacts with a pyridinyl ketone, followed by acid hydrolysis to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 2-Phenyl-3-(pyridin-2-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, converting the carboxylic acid group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur on the phenyl ring, where halogens or other substituents can be introduced using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products:

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of halogenated phenyl derivatives.

Comparison with Similar Compounds

    3-(2-Pyridyl)propanoic acid: Similar structure but lacks the phenyl group.

    2-Phenylpropanoic acid: Similar structure but lacks the pyridinyl group.

    3-Phenylpropanoic acid: Similar structure but lacks the pyridinyl group.

Uniqueness: 2-Phenyl-3-(pyridin-2-yl)propanoic acid is unique due to the presence of both phenyl and pyridinyl groups, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of reactions and applications compared to its analogs .

Properties

IUPAC Name

2-phenyl-3-pyridin-2-ylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c16-14(17)13(11-6-2-1-3-7-11)10-12-8-4-5-9-15-12/h1-9,13H,10H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFTPZFXXVNZGAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC2=CC=CC=N2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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